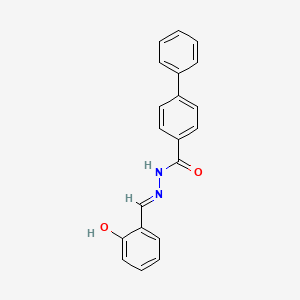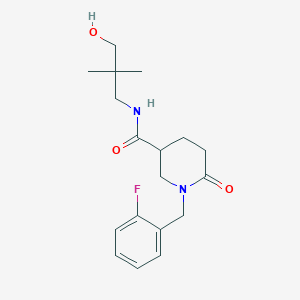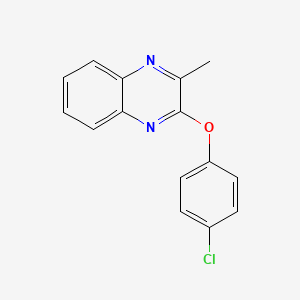
N'-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide, also known as Schiff base compound, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique molecular structure that makes it suitable for use in different areas of research, including material science, medicinal chemistry, and biochemistry.
作用機序
The mechanism of action of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide varies depending on the application. In medicinal chemistry, it has been shown to induce cell death in cancer cells through the induction of apoptosis. In antifungal and antimicrobial applications, it has been shown to disrupt the cell membrane, leading to cell death. In biochemistry, it has been used as a probe for studying enzyme activity and protein-ligand interactions by binding to the active site of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide vary depending on the application. In medicinal chemistry, it has been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth. In antifungal and antimicrobial applications, it has been shown to be effective against a wide range of fungal and bacterial species. In biochemistry, it has been used as a probe for studying enzyme activity and protein-ligand interactions, leading to a better understanding of enzyme kinetics and protein function.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its versatility. This compound can be used in various fields of science, including material science, medicinal chemistry, and biochemistry. Additionally, its unique molecular structure makes it suitable for use in different applications. However, one of the limitations of this compound is its toxicity. It can be toxic to cells at high concentrations, limiting its use in some applications.
将来の方向性
There are several future directions for the study of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide. In material science, this compound can be used as a building block for the synthesis of novel materials with unique optical and electronic properties. In medicinal chemistry, further studies can be conducted to evaluate its potential as an anticancer agent, antifungal agent, and antimicrobial agent. In biochemistry, it can be used as a probe for studying enzyme activity and protein-ligand interactions in more detail. Additionally, further studies can be conducted to evaluate its toxicity and potential side effects.
合成法
The synthesis of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide involves the reaction of 4-biphenylcarbohydrazide with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the N'-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide base compound. The purity of the compound can be improved through recrystallization and filtration techniques.
科学的研究の応用
N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In medicinal chemistry, it has been evaluated for its potential use as an anticancer agent, antifungal agent, and antimicrobial agent. In biochemistry, it has been used as a probe for studying enzyme activity and protein-ligand interactions.
特性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-9-5-4-8-18(19)14-21-22-20(24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14,23H,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQMQBREBVDGL-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)

![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)

![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)

![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)
